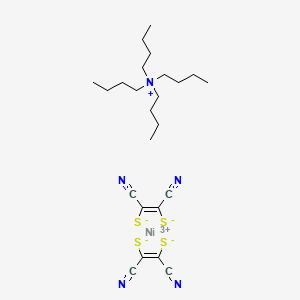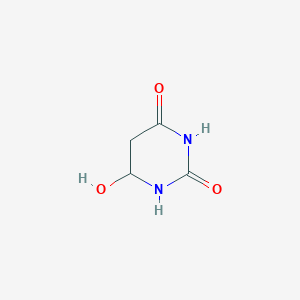
Ethyl3-(1-piperidinyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl3-(1-piperidinyl)acrylate is an organic compound with the molecular formula C10H17NO2. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is commonly used in the synthesis of biologically active compounds and as a monomer for polymer materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl3-(1-piperidinyl)acrylate can be synthesized through various chemical reactions. One common method involves the reaction of ethyl acetate or ethyl chloroacetate with 1-piperidine ethanol . Another method involves the reaction of 3-(N,N-dimethylamino)acrylate with piperidine under acid-catalyzed conditions .
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl3-(1-piperidinyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: It can undergo substitution reactions where the piperidine ring or the acrylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may yield various substituted derivatives .
Applications De Recherche Scientifique
Ethyl3-(1-piperidinyl)acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds that can be used in biological studies.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used as a monomer in the production of polymer materials .
Mécanisme D'action
The mechanism of action of Ethyl3-(1-piperidinyl)acrylate involves its interaction with molecular targets and pathways in biological systems. The piperidine ring in the compound is known to interact with various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- Ethyl3-(1-pyrrolidinyl)acrylate
- Ethyl3-(1-morpholinyl)acrylate
- Ethyl3-(1-piperazinyl)acrylate
Comparison: Ethyl3-(1-piperidinyl)acrylate is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
19524-67-5 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
ethyl 3-piperidin-1-ylprop-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)6-9-11-7-4-3-5-8-11/h6,9H,2-5,7-8H2,1H3 |
Clé InChI |
ZNMIFKKFGNALHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CN1CCCCC1 |
SMILES canonique |
CCOC(=O)C=CN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-](/img/structure/B1149134.png)






